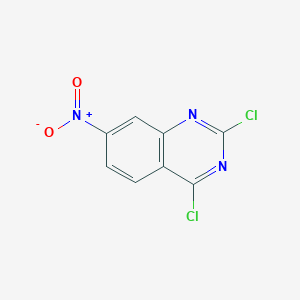

2,4-Dichloro-7-nitroquinazoline

Beschreibung

BenchChem offers high-quality 2,4-Dichloro-7-nitroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-7-nitroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichloro-7-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3O2/c9-7-5-2-1-4(13(14)15)3-6(5)11-8(10)12-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUFSSBJSUBKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304090 | |

| Record name | 2,4-Dichloro-7-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129112-65-8 | |

| Record name | 2,4-Dichloro-7-nitroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129112-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-7-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dichloro-7-nitroquinazoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological significance of 2,4-Dichloro-7-nitroquinazoline. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and development by consolidating available data, outlining experimental methodologies, and visualizing relevant biological pathways.

Core Chemical Properties

2,4-Dichloro-7-nitroquinazoline is a substituted quinazoline derivative with the chemical formula C₈H₃Cl₂N₃O₂. The presence of two chlorine atoms and a nitro group on the quinazoline scaffold imparts distinct chemical reactivity and potential for further functionalization, making it an interesting building block in medicinal chemistry.

Physicochemical Data

Quantitative physicochemical data for 2,4-Dichloro-7-nitroquinazoline is summarized in the table below. It is important to note that while some data for the target compound is available, other parameters are often inferred from closely related analogs due to a lack of specific experimental determination for this particular isomer.

| Property | Value | Source |

| CAS Number | 129112-65-8 | [1] |

| Molecular Formula | C₈H₃Cl₂N₃O₂ | N/A |

| Molecular Weight | 244.03 g/mol | N/A |

| Melting Point | 148-150 °C | N/A |

| Boiling Point | 250-270 °C (at 10 Torr) | N/A |

| Density (Predicted) | 1.674±0.06 g/cm³ | N/A |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | N/A |

Solubility Profile

The solubility of 2,4-Dichloro-7-nitroquinazoline in various solvents has not been extensively documented. However, based on the properties of structurally similar compounds like 2,4-dichloro-7-fluoro-6-nitroquinazoline, a general solubility profile can be anticipated.[2] The high lipophilicity suggested by its structure indicates poor solubility in aqueous solutions. It is expected to exhibit good solubility in polar aprotic organic solvents.

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous | Poor | High lipophilicity and limited hydrogen bonding potential.[2] |

| Polar Aprotic (e.g., DMF, DMSO) | Good | Favorable dipole-dipole interactions.[2] |

| Non-polar Organic (e.g., Toluene, Hexane) | Moderate to Low | Dependent on specific solvent-solute interactions. |

Spectral Characterization

Expected ¹H NMR Spectrum

The proton NMR spectrum of 2,4-Dichloro-7-nitroquinazoline is expected to show distinct signals for the aromatic protons on the quinazoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro substituents.

Expected ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to the chlorine atoms and the nitro group, as well as the carbons within the heterocyclic ring, will exhibit characteristic chemical shifts.

Expected IR Spectrum

The infrared spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=N (quinazoline ring) | ~1610-1645 |

| C=C (aromatic) | ~1540-1550 |

| NO₂ (asymmetric stretch) | ~1520-1530 |

| NO₂ (symmetric stretch) | ~1320-1330 |

| C-Cl | ~700-800 |

| C-H (aromatic) | ~3080-3100 |

Expected Mass Spectrum

Mass spectrometry analysis should confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. For 4,7-dichloro-6-nitroquinazoline, an [M+H]⁺ peak at m/z 244.0 and 246.0 is observed, consistent with the presence of two chlorine isotopes.[3] A similar isotopic pattern would be expected for 2,4-Dichloro-7-nitroquinazoline.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 2,4-Dichloro-7-nitroquinazoline are not widely published. The following sections provide generalized methodologies based on the synthesis of related quinazoline derivatives, which can be adapted by researchers.

Synthesis of Dichloro-Nitroquinazoline Derivatives

A common synthetic route to dichlorinated nitroquinazolines involves a multi-step process starting from a substituted anthranilic acid.[3][4]

Step 1: Formation of the Quinazolinone Core A substituted 2-aminobenzoic acid is reacted with formamide at elevated temperatures to yield the corresponding quinazolin-4(3H)-one.

Step 2: Nitration The quinazolinone is then nitrated using a mixture of fuming nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring portion of the molecule.

Step 3: Chlorination The final step involves the conversion of the hydroxyl group at position 4 and the hydrogen at position 2 to chlorine atoms. This is typically achieved by heating the nitroquinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[3][4]

Illustrative Experimental Workflow for Synthesis

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

-

Acquisition: Obtain the mass spectrum, ensuring to observe the isotopic pattern for chlorine.

-

Analysis: Confirm the molecular weight and analyze the fragmentation pattern for structural elucidation.

Biological Activity and Signaling Pathways

Specific biological studies on 2,4-Dichloro-7-nitroquinazoline are not extensively reported. However, the quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5]

Anticancer Potential

Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival. A prominent target for quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR).

Generalized EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives

Conclusion

2,4-Dichloro-7-nitroquinazoline represents a chemical entity with significant potential for the development of novel therapeutic agents, owing to its versatile chemical nature. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on available information and data from closely related structures. Further research is warranted to fully elucidate the specific chemical and biological properties of 2,4-Dichloro-7-nitroquinazoline and to explore its potential applications in drug discovery and development. Researchers are encouraged to use the provided methodologies as a starting point for their own investigations.

References

- 1. 2,4-dichloro-7-nitroquinazoline(129112-65-8) 1H NMR [m.chemicalbook.com]

- 2. Buy 2,4-Dichloro-7-fluoro-6-nitroquinazoline | 1007308-75-9 [smolecule.com]

- 3. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2,4-Dichloro-7-nitroquinazoline (CAS 129112-65-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dichloro-7-nitroquinazoline, a key intermediate in synthetic organic chemistry with potential applications in medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and reactivity, offering a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

2,4-Dichloro-7-nitroquinazoline is a chlorinated and nitrated quinazoline derivative. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 129112-65-8 | |

| Molecular Formula | C₈H₃Cl₂N₃O₂ | |

| Molecular Weight | 244.03 g/mol | |

| Melting Point | 148-150 °C | |

| Boiling Point | 250-270 °C (at 10 Torr) | |

| Predicted Density | 1.674 ± 0.06 g/cm³ | |

| Appearance | Not specified, likely a solid at room temperature given the melting point. | |

| Solubility | Expected to have low solubility in water and better solubility in organic solvents like DMF and DMSO. |

Synthesis

-

Condensation: Formation of a quinazolinone ring system.

-

Nitration: Introduction of a nitro group onto the quinazoline core.

-

Chlorination: Conversion of the hydroxyl groups to chloro groups.

A plausible synthetic workflow for 2,4-dichloro-7-nitroquinazoline is depicted below.

Figure 1. A proposed synthetic workflow for 2,4-dichloro-7-nitroquinazoline.

Experimental Protocol (Adapted from the synthesis of 4,7-dichloro-6-nitroquinazoline): [1][2]

Step 1: Synthesis of 7-Nitro-2,4(1H,3H)-quinazolinedione

-

A mixture of 2-amino-4-nitrobenzoic acid and a suitable cyclizing agent (e.g., urea or potassium cyanate) in a high-boiling solvent is heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.

Step 2: Synthesis of 2,4-Dichloro-7-nitroquinazoline

-

7-Nitro-2,4(1H,3H)-quinazolinedione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

-

The mixture is heated to reflux for several hours.

-

After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.

-

The residue is carefully quenched with ice-water, and the resulting precipitate is filtered, washed thoroughly with water, and dried to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent.

Spectroscopic Data

While specific spectra for 2,4-dichloro-7-nitroquinazoline are not publicly available, spectroscopic data is reportedly available from commercial suppliers.[3] Based on the structure and data for similar compounds, the expected spectral characteristics are as follows:

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets or distinct doublets and triplets in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants will depend on the substitution pattern. |

| ¹³C NMR | Aromatic carbons will resonate in the range of δ 110-160 ppm. The carbons attached to the nitrogen and chlorine atoms will have distinct chemical shifts. The carbon bearing the nitro group will also be significantly shifted. |

| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (244.03 g/mol ). The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will result in characteristic M, M+2, and M+4 peaks with a specific intensity ratio. Fragmentation patterns would involve the loss of Cl, NO₂, and other small fragments. |

| IR Spec. | Characteristic peaks for the C=N and C=C stretching vibrations of the quinazoline ring are expected in the 1650-1450 cm⁻¹ region. Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂) should be present around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. C-Cl stretching vibrations will appear in the fingerprint region. |

Reactivity and Chemical Behavior

The 2,4-dichloroquinazoline core is highly reactive towards nucleophiles. The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution.

-

Regioselectivity: The C4 position is generally more reactive towards nucleophilic attack under milder conditions compared to the C2 position. This allows for selective functionalization of the quinazoline ring.

-

Nucleophilic Substitution: A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloro substituents to generate a diverse library of substituted quinazoline derivatives.

An example of a typical nucleophilic substitution reaction is provided below.

Figure 2. Regioselective nucleophilic substitution at the C4 position.

Biological Activity and Applications in Drug Discovery

While there is no specific biological data available for 2,4-dichloro-7-nitroquinazoline itself, the quinazoline scaffold is a well-established pharmacophore in medicinal chemistry. Quinazoline derivatives have demonstrated a broad spectrum of biological activities, including:

-

Anticancer: Many quinazoline derivatives are potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR). Several FDA-approved cancer drugs, like gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold.[4] The presence of the dichloro and nitro functionalities on the quinazoline ring makes 2,4-dichloro-7-nitroquinazoline an attractive starting material for the synthesis of novel potential anticancer agents.

-

Anti-inflammatory: Some quinazoline derivatives have shown anti-inflammatory properties.

-

Antimicrobial: The quinazoline nucleus is also found in compounds with antibacterial and antifungal activities.

The reactivity of the chloro groups in 2,4-dichloro-7-nitroquinazoline allows for the introduction of various pharmacophoric groups, making it a versatile building block for the combinatorial synthesis of new bioactive molecules.

Figure 3. Logical relationship in drug discovery utilizing the quinazoline core.

Conclusion

2,4-Dichloro-7-nitroquinazoline is a valuable chemical intermediate with significant potential for the development of novel therapeutic agents. Its reactive nature allows for diverse chemical modifications, paving the way for the synthesis of extensive libraries of quinazoline derivatives for biological screening. While specific biological data for this compound is currently limited, the established pharmacological importance of the quinazoline scaffold warrants further investigation into the potential applications of its derivatives in drug discovery. This guide provides a foundational understanding for researchers to build upon in their exploration of this promising molecule.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-7-nitroquinazoline from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2,4-dichloro-7-nitroquinazoline, a key intermediate in the development of various therapeutic agents. The synthesis is a multi-step process beginning with a nitrated derivative of anthranilic acid, followed by cyclization and chlorination. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of 2,4-dichloro-7-nitroquinazoline is not typically achieved in a single step from anthranilic acid. The process involves the initial formation of a quinazoline-2,4-dione ring system from a pre-nitrated anthranilic acid, which is then chlorinated to yield the final product. The logical precursor to obtain the 7-nitro substitution is 5-nitroanthranilic acid.

The overall transformation proceeds in two primary stages:

-

Cyclization: 5-Nitroanthranilic acid is reacted with a cyclizing agent, such as urea or potassium cyanate, to form the heterocyclic core, resulting in 7-nitroquinazoline-2,4(1H,3H)-dione.[1][2]

-

Chlorination: The intermediate dione is subsequently treated with a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl groups (in the tautomeric enol form) with chlorine atoms, yielding 2,4-dichloro-7-nitroquinazoline.[1][3]

Caption: High-level workflow for the synthesis of 2,4-dichloro-7-nitroquinazoline.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous quinazoline derivatives.[1][2][4] Researchers should perform appropriate safety assessments and small-scale trials before scaling up.

Protocol 1: Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione

This procedure details the formation of the quinazoline dione ring via cyclization of 5-nitroanthranilic acid with urea.

-

Materials and Equipment:

-

5-Nitroanthranilic acid

-

Urea

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution (2 M)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Standard laboratory glassware and filtration apparatus

-

-

Procedure:

-

In a round-bottom flask, combine 5-nitroanthranilic acid (1 mole equivalent) and urea (2-3 mole equivalents).

-

Heat the mixture under stirring to a temperature of 190-200 °C. The reaction mixture will melt, and the evolution of ammonia gas will be observed.

-

Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to approximately 100 °C and then cautiously add a 2 M sodium hydroxide solution to the solid mass, heating as necessary to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate and acidify it with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The product, 7-nitroquinazoline-2,4(1H,3H)-dione, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Protocol 2: Synthesis of 2,4-Dichloro-7-nitroquinazoline

This protocol describes the chlorination of the dione intermediate using phosphorus oxychloride (POCl₃).

-

Materials and Equipment:

-

7-Nitroquinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) or N,N-dimethylaniline (as catalyst)

-

Toluene (optional, for azeotropic removal of POCl₃)

-

Crushed ice

-

Round-bottom flask with reflux condenser and gas trap

-

Heating mantle or oil bath

-

Rotary evaporator

-

-

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.

-

In a dry round-bottom flask, place 7-nitroquinazoline-2,4(1H,3H)-dione (1 mole equivalent).

-

Add phosphorus oxychloride (POCl₃) (5-10 mole equivalents) and a catalytic amount of DMF (a few drops).

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.[1] The solid should gradually dissolve. Monitor the reaction's completion by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess POCl₃ under reduced pressure using a rotary evaporator. Toluene can be added and co-evaporated to ensure complete removal.

-

Carefully and slowly pour the resulting residue onto a large beaker of crushed ice with vigorous stirring. This is a highly exothermic process.

-

The product, 2,4-dichloro-7-nitroquinazoline, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it extensively with cold water until the filtrate is neutral.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or toluene.

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. Yields are estimated based on reported values for structurally similar compounds and may vary depending on specific reaction conditions and scale.[4]

| Step | Reactants | Key Reagents | Temperature (°C) | Time (h) | Estimated Yield |

| 1. Cyclization | 5-Nitroanthranilic Acid | Urea | 190-200 | 2-4 | 70-80% |

| 2. Chlorination | 7-Nitroquinazoline-2,4(1H,3H)-dione | POCl₃, cat. DMF | 105-110 | 4-6 | 85-95% |

Logical Synthesis Pathway

The transformation from the basic starting material, anthranilic acid, to the final product involves a sequence of fundamental organic reactions.

Caption: Logical progression from anthranilic acid to the target compound.

References

An In-depth Technical Guide to 2,4-Dichloro-7-nitroquinazoline: Molecular Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and a plausible synthetic route for 2,4-Dichloro-7-nitroquinazoline. This compound belongs to the quinazoline class of heterocyclic molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in oncology.

Core Molecular and Physical Properties

2,4-Dichloro-7-nitroquinazoline is a substituted quinazoline with the molecular formula C₈H₃Cl₂N₃O₂. The presence of two chlorine atoms at the 2 and 4 positions, along with a nitro group at the 7 position, confers specific reactivity and potential biological activity to the molecule. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₃Cl₂N₃O₂ |

| Molecular Weight | 244.03 g/mol |

| CAS Number | 129112-65-8 |

| Appearance | White to yellow solid |

| Melting Point | 148-150 °C |

| Boiling Point | 250-270 °C (at 10 Torr) |

| Density (Predicted) | 1.674 ± 0.06 g/cm³ |

| pKa (Predicted) | -2.19 ± 0.30 |

Plausible Synthetic Protocol

A Proposed Three-Step Synthesis:

This synthetic pathway begins with a substituted anthranilic acid and proceeds through condensation, nitration, and subsequent chlorination steps.

Step 1: Condensation to form 7-Nitroquinazolin-4(3H)-one

-

A mixture of 2-amino-4-nitrobenzoic acid (1 equivalent) and formamide (approximately 14 equivalents) is heated to reflux at around 160 °C for 1.5 to 2 hours under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to approximately 80 °C, and water is added to precipitate the product.

-

The mixture is further cooled to 0-5 °C for at least one hour to ensure complete precipitation.

-

The solid product, 7-nitroquinazolin-4(3H)-one, is collected by filtration, washed with cold water, and dried. This intermediate can often be used in the next step without further purification.

Step 2: Dichlorination to yield 2,4-Dichloro-7-nitroquinazoline

-

To a reaction vessel, add the 7-nitroquinazolin-4(3H)-one (1 equivalent) from the previous step.

-

Carefully add thionyl chloride (SOCl₂) in excess (e.g., approximately 24 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

The mixture is heated to 100 °C and stirred for approximately 2 hours.

-

After the reaction is complete, the excess thionyl chloride is removed under reduced pressure using a rotary evaporator.

-

Toluene may be added and co-evaporated to ensure the complete removal of residual thionyl chloride.

-

The resulting solid residue is washed with a non-polar solvent like diethyl ether and dried under vacuum to yield 2,4-Dichloro-7-nitroquinazoline.

Reactivity and Potential Biological Significance

The 2,4-dichloroquinazoline scaffold is a versatile intermediate in organic synthesis. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic substitution, with the C4 position generally being more reactive under milder conditions. This differential reactivity allows for the sequential introduction of various functional groups, making it a valuable building block for creating libraries of substituted quinazolines for drug discovery.

Quinazoline derivatives are well-established as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The general mechanism involves the quinazoline core acting as a scaffold that binds to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling and preventing tumor cell proliferation. While the specific biological targets of 2,4-Dichloro-7-nitroquinazoline have not been detailed, its structural similarity to known EGFR inhibitors suggests it could be a precursor or a candidate for such applications.

Conceptual Visualization of Quinazoline-Based EGFR Inhibition

The following diagram illustrates the conceptual mechanism of action for a generic quinazoline-based EGFR inhibitor, a likely application for derivatives of 2,4-Dichloro-7-nitroquinazoline.

Caption: Conceptual workflow of EGFR inhibition by a quinazoline-based compound.

References

In-depth Technical Guide: Solubility of 2,4-dichloro-7-nitroquinazoline in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4-dichloro-7-nitroquinazoline, a compound of interest in medicinal chemistry and drug discovery. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule in common organic solvents. This document outlines a standardized framework for determining and presenting such data, which is crucial for applications ranging from reaction chemistry and purification to formulation development. The guide provides a proposed experimental protocol for solubility measurement and templates for data presentation, alongside a conceptual workflow for these experimental procedures.

Introduction

2,4-dichloro-7-nitroquinazoline is a substituted quinazoline derivative. The quinazoline scaffold is a core component of numerous biologically active compounds, and the dichloro and nitro substitutions suggest its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The solubility of such a compound in various organic solvents is a fundamental physicochemical property that dictates its handling, reactivity, and bioavailability.

Despite its importance, to date, no quantitative solubility data for 2,4-dichloro-7-nitroquinazoline in organic solvents has been published in the public domain. This guide is intended to serve as a foundational resource for researchers seeking to establish a comprehensive solubility profile for this compound.

Quantitative Solubility Data

The determination of the solubility of 2,4-dichloro-7-nitroquinazoline is essential for its practical application. To facilitate standardized data collection and comparison across different laboratories, the following table structure is proposed for the presentation of experimentally determined solubility data.

Table 1: Proposed Structure for Quantitative Solubility Data of 2,4-dichloro-7-nitroquinazoline

| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Observations |

| Non-polar Solvents | Hexane | |||||

| Toluene | ||||||

| Dichloromethane | ||||||

| Polar Aprotic Solvents | Acetone | |||||

| Ethyl Acetate | ||||||

| Acetonitrile | ||||||

| Tetrahydrofuran (THF) | ||||||

| Dimethylformamide (DMF) | ||||||

| Dimethyl Sulfoxide (DMSO) | ||||||

| Polar Protic Solvents | Methanol | |||||

| Ethanol | ||||||

| Isopropanol | ||||||

| Water |

Experimental Protocol for Solubility Determination

The following section details a standardized gravimetric method for the determination of the solubility of 2,4-dichloro-7-nitroquinazoline in various organic solvents. This protocol is designed to ensure accuracy and reproducibility.

Materials and Equipment

-

2,4-dichloro-7-nitroquinazoline (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Vials with screw caps

-

Centrifuge

-

Micropipettes

-

Drying oven or vacuum oven

Experimental Procedure

-

Sample Preparation: Add an excess amount of 2,4-dichloro-7-nitroquinazoline to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. Constant agitation is necessary.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Aliquoting: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled micropipette to prevent precipitation during transfer.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved 2,4-dichloro-7-nitroquinazoline.

-

Calculation: Calculate the solubility in g/100 mL and mol/L using the mass of the dissolved solid and the volume of the aliquot taken.

-

Replicates: Perform the experiment in triplicate for each solvent and temperature to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2,4-dichloro-7-nitroquinazoline.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While there is currently a lack of published quantitative solubility data for 2,4-dichloro-7-nitroquinazoline, this guide provides a robust framework for researchers to generate and present this critical information. The adoption of a standardized experimental protocol and data reporting structure will facilitate the comparison of results and contribute to a comprehensive understanding of the physicochemical properties of this compound. This, in turn, will accelerate its potential application in drug development and other scientific endeavors.

Reactivity of Chlorine Atoms in 2,4-dichloro-7-nitroquinazoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the reactivity of the chlorine atoms in 2,4-dichloro-7-nitroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the presence of two reactive chlorine centers and the influence of a strongly electron-withdrawing nitro group, this molecule exhibits distinct regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. This document synthesizes theoretical principles, data from analogous structures, and predictive models to offer a comprehensive understanding of its chemical behavior. Detailed experimental protocols, quantitative data from related compounds, and visual diagrams of reaction pathways are presented to facilitate further research and application in synthetic chemistry.

Introduction

Quinazoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The strategic functionalization of the quinazoline scaffold is crucial for modulating their pharmacological profiles. The subject of this guide, 2,4-dichloro-7-nitroquinazoline, presents a particularly interesting case for synthetic chemists. The two chlorine atoms at the C2 and C4 positions serve as versatile handles for introducing diverse functionalities via nucleophilic aromatic substitution. The reactivity of these chlorine atoms is significantly influenced by the electronic effects of the quinazoline ring system and, most notably, by the strongly deactivating nitro group at the C7 position. Understanding the differential reactivity of these two positions is paramount for the regioselective synthesis of novel quinazoline-based compounds.

Predicted Reactivity and Regioselectivity

The general order of reactivity for chlorine atoms on the quinazoline ring in SNAr reactions is C4 > C2. This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position. The proximity of the electronegative nitrogen atom at N1 plays a crucial role in this stabilization.

The presence of the nitro group at the C7 position is expected to further activate both the C2 and C4 positions towards nucleophilic attack by withdrawing electron density from the ring system. However, the influence of the C7-nitro group will not be uniform. Through resonance and inductive effects, the C4 position is expected to be more significantly activated than the C2 position. This is because the negative charge of the Meisenheimer intermediate formed at C4 can be delocalized onto the nitro group through the quinone-like resonance structure, providing substantial stabilization.

Therefore, it is predicted that nucleophilic attack will occur preferentially at the C4 position under mild reaction conditions, leaving the C2-chloro group intact. Substitution at the C2 position would necessitate more forcing conditions.

Proposed Synthesis of 2,4-dichloro-7-nitroquinazoline

A plausible synthetic route to 2,4-dichloro-7-nitroquinazoline can be adapted from established procedures for analogous compounds, such as the synthesis of 4,7-dichloro-6-nitroquinazoline.[1][2] The proposed pathway commences with a suitable anthranilic acid derivative.

Figure 1. Proposed synthetic pathway for 2,4-dichloro-7-nitroquinazoline.

Experimental Protocols for Nucleophilic Aromatic Substitution

The following are generalized experimental protocols for the selective monosubstitution at the C4 position and subsequent disubstitution at the C2 position of 2,4-dichloro-7-nitroquinazoline. These protocols are based on methodologies reported for other 2,4-dichloroquinazolines.[3]

General Protocol for Monosubstitution at the C4-Position

This procedure outlines the reaction with a generic amine nucleophile.

Materials:

-

2,4-dichloro-7-nitroquinazoline

-

Amine nucleophile (1.0 - 1.2 equivalents)

-

Solvent (e.g., isopropanol, ethanol, acetonitrile, or THF)

-

Base (optional, e.g., triethylamine, diisopropylethylamine, or sodium acetate)

Procedure:

-

To a solution of 2,4-dichloro-7-nitroquinazoline (1.0 eq) in the chosen solvent, add the amine nucleophile (1.0-1.2 eq).

-

If required, add a base (1.5-2.0 eq).

-

Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Figure 2. Experimental workflow for monosubstitution at the C4-position.

General Protocol for Disubstitution

This procedure outlines the substitution of the remaining chlorine at the C2 position.

Materials:

-

2-chloro-4-(substituted)-7-nitroquinazoline (from the previous step)

-

Second nucleophile (can be the same or different from the first)

-

High-boiling point solvent (e.g., DMF, NMP, or refluxing isopropanol)

Procedure:

-

Dissolve the 2-chloro-4-(substituted)-7-nitroquinazoline in a suitable high-boiling point solvent.

-

Add an excess of the second nucleophile.

-

Heat the reaction mixture to a higher temperature (e.g., 100-150 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration and purify by recrystallization or column chromatography.

Quantitative Data from Analogous Systems

Direct quantitative data for the reactivity of 2,4-dichloro-7-nitroquinazoline is not available. However, the following tables summarize reaction conditions and yields for the selective C4-substitution of other 2,4-dichloroquinazolines, which can serve as a benchmark for estimating the reactivity of the target compound.

Table 1: Reaction Conditions for C4-Substitution of 2,4-dichloroquinazolines with Amines

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Isopropanol | - | Reflux | 6 | Satisfactory | |

| Substituted Anilines | Isopropanol | - | Reflux | 6 | Good | |

| Various Amines | THF | Et3N | Room Temp | 2-4 | High | [3] |

| Benzylamine | Ethanol | - | Reflux | 5 | 85 | [3] |

Table 2: Predicted Reactivity Order and Rationale

| Position | Predicted Reactivity | Rationale |

| C4 | High | Strong activation by the adjacent N1 and the C7-nitro group through resonance stabilization of the Meisenheimer intermediate. |

| C2 | Moderate | Activation by the C7-nitro group, but to a lesser extent than C4 due to less effective resonance stabilization of the intermediate. |

Signaling Pathways and Logical Relationships

The regioselectivity of the nucleophilic aromatic substitution on 2,4-dichloro-7-nitroquinazoline can be visualized as a logical decision pathway for the incoming nucleophile.

Figure 3. Logical relationship of reactivity based on reaction conditions.

The reaction mechanism proceeds through a Meisenheimer complex, a key intermediate in SNAr reactions.

Figure 4. Simplified SNAr pathway at the C4 position.

Conclusion

The reactivity of the chlorine atoms in 2,4-dichloro-7-nitroquinazoline is predicted to be highly regioselective, with the C4 position being significantly more susceptible to nucleophilic attack than the C2 position. This selectivity is governed by the electronic properties of the quinazoline ring and is further enhanced by the presence of the electron-withdrawing nitro group at the C7 position. By carefully controlling reaction conditions, chemists can achieve selective monosubstitution at the C4 position, providing a valuable intermediate for the synthesis of a wide array of functionalized quinazolines. Further reaction under more forcing conditions can lead to disubstitution. This guide provides a theoretical framework and practical, albeit generalized, protocols to aid researchers in the design and execution of synthetic strategies utilizing this versatile heterocyclic building block. Direct experimental validation of these predictions is a promising area for future research.

References

- 1. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electrophilicity of C2 and C4 Positions in Dichloronitroquinazolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic character of the C2 and C4 positions in dichloronitroquinazolines, key intermediates in the synthesis of pharmacologically active compounds. This document details the theoretical underpinnings of their reactivity, experimental evidence of regioselective nucleophilic substitution, and detailed protocols for synthetic transformations.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous therapeutic agents. Their biological activity is often tailored through substitution at various positions of the quinazoline ring. Dichloronitroquinazolines, in particular, serve as versatile precursors for the synthesis of novel drug candidates due to the presence of two reactive chloro substituents and an electron-withdrawing nitro group. The regioselective functionalization of these molecules is paramount for the development of targeted therapeutics. This guide focuses on the differential electrophilicity of the C2 and C4 positions, which dictates the outcome of nucleophilic substitution reactions.

Theoretical Background and a Comparative Analysis of Electrophilicity

The reactivity of dichloronitroquinazolines in nucleophilic aromatic substitution (SNAr) reactions is predominantly governed by the electronic properties of the quinazoline core, further modulated by the presence of the nitro group. The carbon atoms at the C2 and C4 positions are bound to electron-withdrawing nitrogen atoms and chloro leaving groups, rendering them electrophilic and susceptible to nucleophilic attack.

It is well-documented that for 2,4-dichloroquinazolines, nucleophilic attack occurs preferentially at the C4 position under mild conditions, while harsher conditions are required to substitute the chlorine at the C2 position.[1] This regioselectivity is attributed to the greater electrophilicity of the C4 carbon.

Key Factors Influencing Electrophilicity:

-

Inductive and Mesomeric Effects: The nitrogen atoms in the quinazoline ring exert a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M), which delocalizes the pi-electrons and creates electron-deficient centers.

-

LUMO Coefficients: Computational studies, particularly Density Functional Theory (DFT) calculations, have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to the C2 carbon in 2,4-dichloroquinazoline.[2] This indicates that the C4 position is the more favorable site for nucleophilic attack.

-

Activation Energy: DFT calculations have also been used to determine the activation energies for nucleophilic attack at C2 and C4. The calculated activation energy for the SNAr reaction at the C4 position is lower than that at the C2 position, further supporting the observed regioselectivity.[2]

-

Influence of the Nitro Group: The presence of a strong electron-withdrawing nitro group on the benzenoid ring of the quinazoline further enhances the electrophilicity of the C2 and C4 positions. The position of the nitro group (e.g., at C6 or C7) can fine-tune the reactivity of these sites, although the inherent preference for C4 substitution generally remains.

Quantitative Data and Spectroscopic Analysis

The following table summarizes the reported 1H-NMR and 13C-NMR chemical shifts for 4,7-dichloro-6-nitroquinazoline, a key intermediate in the synthesis of the anticancer drug Afatinib.[3] This data is crucial for the identification and characterization of dichloronitroquinazoline derivatives.

| Compound | 1H-NMR (DMSO-d6, δ ppm) | 13C-NMR (DMSO-d6, δ ppm) |

| 4,7-dichloro-6-nitroquinazoline | 9.15 (s, 1H, H-2), 8.85 (s, 1H, H-5), 8.35 (s, 1H, H-8) | 159.3 (C-4), 151.5 (C-2), 149.6 (C-8a), 144.7 (C-6), 129.4 (C-8), 124.2 (C-5), 121.7 (C-4a) |

Table 1: NMR Spectral Data for 4,7-dichloro-6-nitroquinazoline.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a dichloronitroquinazoline intermediate and a subsequent regioselective nucleophilic substitution at the C4 position. These protocols are based on established literature procedures and can be adapted for various dichloronitroquinazoline isomers and nucleophiles.[3][4]

Three-Step Synthesis of 4,7-dichloro-6-nitroquinazoline[3]

This synthesis starts from 2-amino-4-chlorobenzoic acid and proceeds through condensation, nitration, and chlorination steps.

Step 1: Condensation to form 7-chloroquinazolin-4(3H)-one

-

A mixture of 2-amino-4-chlorobenzoic acid and formamide is heated to reflux at 160 °C.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried.

Step 2: Nitration to form 7-chloro-6-nitroquinazolin-4(3H)-one

-

To a stirred mixture of concentrated sulfuric acid and nitric acid, 7-chloroquinazolin-4(3H)-one is added portion-wise while maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water until neutral, and dried.

Step 3: Chlorination to form 4,7-dichloro-6-nitroquinazoline

-

A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one, thionyl chloride, and a catalytic amount of N,N-dimethylformamide (DMF) is heated at 100 °C.

-

After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.

-

The residue is carefully poured into ice-water, and the solid product is collected by filtration, washed with water, and dried to yield 4,7-dichloro-6-nitroquinazoline.

General Protocol for Regioselective Nucleophilic Substitution at the C4 Position[4][5]

This procedure describes the reaction of a 2,4-dichloro-nitroquinazoline with an aniline derivative to selectively form the 4-amino-2-chloro-nitroquinazoline product.

-

A solution of the 2,4-dichloro-nitroquinazoline (1 equivalent) and the desired aniline derivative (1 equivalent) in a suitable solvent such as isopropanol is prepared in a round-bottom flask.

-

The reaction mixture is heated to reflux for several hours (typically 6 hours). The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The cooled mixture is then poured into ice-cold water with stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with distilled water, and dried to afford the 2-chloro-4-(arylamino)-nitroquinazoline derivative.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathways discussed in this guide.

Caption: Synthesis of 4,7-dichloro-6-nitroquinazoline.

Caption: Regioselective nucleophilic substitution at C4.

Conclusion

The C2 and C4 positions of dichloronitroquinazolines exhibit distinct electrophilic characteristics, with the C4 position being the more reactive site for nucleophilic aromatic substitution under typical reaction conditions. This regioselectivity is well-supported by both theoretical calculations and extensive experimental evidence. A thorough understanding of these reactivity patterns is crucial for the rational design and synthesis of novel quinazoline-based compounds with potential therapeutic applications. The experimental protocols and spectral data provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Potential Biological Activities of 2,4-Dichloro-7-Nitroquinazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The 2,4-disubstituted quinazoline framework, in particular, has been extensively explored, leading to the development of clinically approved drugs. The introduction of a nitro group at the 7-position, coupled with reactive chloro groups at the 2 and 4 positions, presents a versatile starting point for the synthesis of novel derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the potential biological activities of 2,4-dichloro-7-nitroquinazoline derivatives, drawing upon data from structurally related compounds to infer their likely pharmacological profile. The primary focus is on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Derivatives of the 2,4-disubstituted quinazoline scaffold have demonstrated significant potential as anticancer agents. While specific data for 7-nitro substituted derivatives is limited in publicly available literature, extensive research on analogous compounds, such as those with a 6-nitro substitution, provides valuable insights into their probable mechanism of action and potency. The primary anticancer mechanism for many quinazoline derivatives is the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth, proliferation, and angiogenesis.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 2,4-disubstituted quinazoline derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. It is important to note that these compounds are structurally related to the 2,4-dichloro-7-nitroquinazoline core, and their activity provides an indication of the potential of this class of molecules.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | 6-nitro-4-(substituted anilino) | MCF-7 (Breast) | 0.04 | [3] |

| Compound B | 6-nitro-4-(substituted anilino) | A549 (Lung) | 65.12 | [3] |

| Sysu12d | 2,4-disubstituted | HL-60 (Leukemia) | Not specified | [4] |

| Compound 16 | 2-chloro-4-(substituted) | A549, NCI-H460, HCT116, MCF7, PC3, HeLa | Micromolar range | [5] |

| Compound 8a | 2,4-disubstituted | HCT-116 (Colon) | 10.72 (48h), 5.33 (72h) | [6] |

| Compound 8a | 2,4-disubstituted | HepG2 (Liver) | 17.48 (48h), 7.94 (72h) | [6] |

| Compound 8f | 2,4-disubstituted | MCF-7 (Breast) | 21.29 (48h) | [6] |

| Compound 11 | 2,4-disubstituted | AsPC-1 (Pancreatic) | 16.8 | [7] |

| Compound 11 | 2,4-disubstituted | U251 (Glioblastoma) | 11.9 | [7] |

| Compound 6 | 2,4-disubstituted | Not specified | EGFR IC50: 0.201 | [8] |

| Compound 8c | 2,4-disubstituted | Not specified | EGFR IC50: 0.405 | [8] |

Antimicrobial Activity

In addition to their anticancer properties, quinazoline derivatives have been investigated for their antimicrobial activities against a range of pathogenic bacteria and fungi. The mechanism of antimicrobial action is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2,4-disubstituted quinazoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 4 | 2,4-disubstituted | C. albicans | 8 | [8] |

| Compound 5c | 2,4-disubstituted | C. neoformans | 4 | [8] |

| Compound 9 | 2,4-disubstituted | Broad spectrum | - | |

| Compound 15 | 2,4-disubstituted | Broad spectrum | - | |

| Compound 16 | 2,4-disubstituted | Broad spectrum | - | |

| Compound 18 | 2,4-disubstituted | Broad spectrum | - | |

| Compound 19 | 2,4-disubstituted | Broad spectrum | - | |

| Compound 20 | 2,4-disubstituted | Broad spectrum | - | |

| Compound 29 | 2,4-disubstituted | Broad spectrum | - | |

| A-2 | 2,3,6-trisubstituted | E. coli | - | |

| A-3 | 2,3,6-trisubstituted | A. niger | - | |

| A-4 | 2,3,6-trisubstituted | P. aeruginosa | - | |

| A-6 | 2,3,6-trisubstituted | C. albicans | - |

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2,4-dichloro-7-nitroquinazoline derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for another 48-72 hours under the same conditions.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the 2,4-dichloro-7-nitroquinazoline derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. This is typically achieved by suspending colonies from a fresh agar plate in sterile saline. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours (for bacteria) or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

The biological activities of 2,4-disubstituted quinazoline derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation. Many quinazoline-based anticancer agents act as EGFR inhibitors.

Caption: EGFR signaling pathway and its inhibition.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) is another key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Caption: VEGFR signaling pathway and its inhibition.

Apoptosis Signaling Pathway

Many anticancer agents, including quinazoline derivatives, induce apoptosis or programmed cell death in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Intrinsic and extrinsic apoptosis pathways.

Conclusion

The 2,4-dichloro-7-nitroquinazoline scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, derivatives of this core are anticipated to exhibit potent anticancer and antimicrobial properties. Their anticancer effects are likely mediated through the inhibition of key protein kinases such as EGFR and VEGFR, leading to the suppression of tumor growth and angiogenesis, as well as the induction of apoptosis. Further synthesis and comprehensive biological evaluation of a library of 2,4-disubstituted-7-nitroquinazoline derivatives are warranted to fully elucidate their therapeutic potential and identify lead compounds for further development.

References

- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

The Nitro Group in 2,4-Dichloro-7-Nitroquinazoline: An In-depth Technical Guide to its Role in Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-dichloro-7-nitroquinazoline scaffold is a pivotal building block in medicinal chemistry, primarily owing to the unique reactivity imparted by its substituent pattern. The presence of a nitro group at the 7-position profoundly influences the electronic properties of the quinazoline ring, playing a critical role in directing the course and efficiency of synthetic transformations. This technical guide provides a comprehensive analysis of the nitro group's function, focusing on its impact on nucleophilic aromatic substitution (SNAr) reactions. We will delve into the electronic effects, regioselectivity of substitutions, and provide detailed experimental protocols for the synthesis and derivatization of this important synthetic intermediate.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline derivatives are a prominent class of heterocyclic compounds, forming the core structure of numerous molecules with a wide array of pharmacological activities. They are integral to several approved drugs, including kinase inhibitors used in oncology like gefitinib and erlotinib. The synthetic versatility of the quinazoline ring system allows for extensive functionalization, enabling the fine-tuning of biological activity. The 2,4-dichloroquinazoline core is particularly valuable as it provides two reactive sites for sequential nucleophilic displacement. The introduction of a 7-nitro group further enhances its utility by strongly activating the scaffold towards these crucial bond-forming reactions.

The Role of the 7-Nitro Group: Electronic Activation

The primary role of the nitro group in 2,4-dichloro-7-nitroquinazoline is its powerful electron-withdrawing effect. This effect operates through two main mechanisms: the inductive effect (-I) and the resonance effect (-M).

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the quinazoline ring through the sigma bond framework.

-

Resonance Effect (-M): The nitro group can delocalize electron density from the ring system through resonance, particularly from the ortho and para positions. In the case of 7-nitroquinazoline, this effect significantly reduces electron density at the C4 and C2 positions.

This pronounced electron deficiency dramatically activates the quinazoline ring for nucleophilic aromatic substitution (SNAr). The nitro group stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the nucleophilic attack. This stabilization lowers the activation energy of the reaction, leading to faster reaction rates and allowing substitutions to occur under milder conditions than would be possible on an unactivated quinazoline ring.

Safety and Handling Precautions for 2,4-dichloro-7-nitroquinazoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS and adhere to your institution's safety protocols before handling any chemical substance.

Introduction

2,4-dichloro-7-nitroquinazoline is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of various bioactive molecules. Its chemical structure, featuring a quinazoline core substituted with two chlorine atoms and a nitro group, suggests potential reactivity and physiological effects that necessitate careful handling and rigorous safety precautions. This guide provides a comprehensive overview of the known safety data, handling procedures, and emergency protocols for 2,4-dichloro-7-nitroquinazoline to ensure the safety of laboratory personnel.

Hazard Identification and Classification

Inferred Hazard Profile: Based on analogous compounds such as other chlorinated and nitrated quinazolines, the following hazards are anticipated:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Skin Corrosion/Irritation: Likely to cause skin irritation.

-

Eye Damage/Irritation: Likely to cause serious eye irritation.

-

Respiratory Sensitization: May cause respiratory irritation.

Physical and Chemical Properties

A summary of the available quantitative data for 2,4-dichloro-7-nitroquinazoline is presented in the table below.

| Property | Value | Source |

| CAS Number | 129112-65-8 | ChemicalBook[1] |

| Molecular Formula | C₈H₃Cl₂N₃O₂ | ChemicalBook[2] |

| Molecular Weight | 244.03 g/mol | ChemicalBook[2] |

| Melting Point | 148-150 °C | ChemicalBook[1] |

| Boiling Point | 250-270 °C (at 10 Torr) | ChemicalBook[1] |

| Density | 1.674 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook[1] |

Experimental Protocols

General Handling and Storage

Proper handling and storage are crucial to maintain the integrity of 2,4-dichloro-7-nitroquinazoline and to protect laboratory personnel.[3]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation from moisture and air.[1][3]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Use secondary containment to prevent the spread of material in case of a spill.[5]

Handling:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Wear appropriate Personal Protective Equipment (PPE) as detailed in Section 5.

-

Avoid contact with skin, eyes, and clothing.[4]

-

Use non-sparking tools to prevent ignition.[4]

-

Wash hands thoroughly after handling.

Synthesis Workflow

The following is a generalized experimental protocol for the synthesis of a dichloronitroquinazoline derivative, which can be adapted for 2,4-dichloro-7-nitroquinazoline. This protocol is based on the synthesis of the related compound 4,7-dichloro-6-nitroquinazoline.[6][7]

Materials:

-

Starting material (e.g., a substituted 2-aminobenzoic acid)

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene

Procedure:

-

In a fume hood, combine the starting quinazoline dione (1 equivalent), thionyl chloride (excess), and a catalytic amount of DMF in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture, for example, to 100°C, and stir for several hours.[6]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (rotary evaporation).

-

Add toluene to the residue and evaporate again to ensure the complete removal of volatile reagents.[6]

-

The crude 2,4-dichloro-7-nitroquinazoline can then be purified by recrystallization or column chromatography.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2,4-dichloro-7-nitroquinazoline:

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | A lab coat and impervious gloves (e.g., nitrile rubber). |

| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the solid material outside of a fume hood. |

| Footwear | Closed-toe shoes. |

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.[8]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[2][9] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][9] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][4]

-

Specific Hazards: Thermal decomposition may produce toxic gases, including nitrogen oxides and hydrogen chloride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the material. Wear appropriate PPE.[4]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[4]

-

Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4]

Disposal Considerations

All waste containing 2,4-dichloro-7-nitroquinazoline, including empty containers and contaminated materials, should be treated as hazardous waste.[10] Disposal must be carried out in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to arrange for removal. Do not dispose of this chemical down the drain or in regular trash.[4][10]

Conclusion

2,4-dichloro-7-nitroquinazoline is a valuable research chemical that requires careful and informed handling due to its potential hazards. By adhering to the safety precautions, handling protocols, and emergency procedures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize safety and consult the most up-to-date Safety Data Sheet before commencing any work with this compound.

References

- 1. 2,4-dichloro-7-nitroquinazoline | 129112-65-8 [m.chemicalbook.com]

- 2. 2,4-dichloro-7-nitroquinazoline - Safety Data Sheet [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. utsc.utoronto.ca [utsc.utoronto.ca]

- 6. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. benchchem.com [benchchem.com]

The Versatile Scaffold: 2,4-Dichloro-7-nitroquinazoline in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The quinazoline core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 2,4-dichloro-7-nitroquinazoline stands out as a highly versatile and reactive building block for the synthesis of potent kinase inhibitors and other targeted therapies. The presence of two reactive chlorine atoms at the C2 and C4 positions, coupled with the electron-withdrawing nitro group at the C7 position, allows for selective and sequential modifications, making it an ideal starting point for creating diverse libraries of bioactive molecules. This guide provides an in-depth overview of the synthesis, reactivity, and application of 2,4-dichloro-7-nitroquinazoline in the development of novel therapeutics, complete with experimental protocols, quantitative biological data, and visualizations of key pathways and workflows.

Synthesis of the Core Building Block

The synthesis of 2,4-dichloro-7-nitroquinazoline typically follows a well-established multi-step sequence, analogous to the preparation of its regioisomers.[1] The general synthetic strategy involves the initial formation of the quinazoline ring system, followed by nitration and subsequent chlorination.

A plausible and efficient synthetic route is outlined below:

Caption: Proposed synthesis of 2,4-dichloro-7-nitroquinazoline.

Experimental Protocol: Synthesis of 2,4-Dichloro-7-nitroquinazoline (Analogous Procedure)

This protocol is adapted from the synthesis of the regioisomeric 4,7-dichloro-6-nitroquinazoline and is expected to yield the target compound with minor modifications.[1]

Step 1: Synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione

-

To a suspension of 2-amino-4-nitrobenzoic acid in an appropriate solvent (e.g., dioxane or formamide), add a cyclizing agent such as formamide or urea.

-

Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitor by TLC).

-

Cool the mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with water and a suitable organic solvent (e.g., ethanol) and dry under vacuum to yield 7-nitroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 2,4-Dichloro-7-nitroquinazoline

-

Suspend 7-nitroquinazoline-2,4(1H,3H)-dione in phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of a tertiary amine base (e.g., N,N-diethylaniline or triethylamine).

-

Heat the mixture at reflux for several hours until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-